Syk 抑制剂 II
描述
Spleen tyrosine kinase inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks spleen tyrosine kinase in an ATP-competitive manner. This compound is known for its high selectivity towards spleen tyrosine kinase, making it a valuable tool in scientific research and potential therapeutic applications .
科学研究应用
脾脏酪氨酸激酶抑制剂 II 具有广泛的科学研究应用:
化学: 用作研究激酶信号通路和酶抑制的工具。
生物学: 用于细胞信号转导研究,并调查脾脏酪氨酸激酶在各种细胞过程中的作用。
医学: 作为治疗白血病和自身免疫性疾病等疾病的潜在治疗剂进行探索。
工业: 用于开发新药和治疗策略 .
作用机制
脾脏酪氨酸激酶抑制剂 II 通过与脾脏酪氨酸激酶的 ATP 口袋结合而发挥其作用,从而抑制其激酶活性。这种抑制会破坏下游信号通路,这些通路对于细胞存活和增殖至关重要。 分子靶标包括 B 细胞受体信号通路和其他免疫受体 .
生化分析
Biochemical Properties
Syk Inhibitor II interacts with Syk, inhibiting its activity with an IC50 of 41 nM . It also inhibits the release of 5-HT from RBL cells, with an IC50 of 460 nM . It shows less potency against other kinases .
Cellular Effects
Syk Inhibitor II has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce cell viability in neuroblastoma cell lines expressing Syk protein . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Syk Inhibitor II exerts its effects at the molecular level through several mechanisms. It selectively and reversibly blocks Syk in an ATP-competitive manner . This inhibition leads to a decrease in the phosphorylation of ERK1/2 and Akt, causing cell-cycle arrest .
Dosage Effects in Animal Models
The effects of Syk Inhibitor II vary with different dosages in animal models. For instance, it has been shown to inhibit passive cutaneous anaphylaxis reactions in mice
Metabolic Pathways
Syk Inhibitor II is involved in several metabolic pathways. It plays a role in the B-cell receptor signaling pathway and is also a key component in signal transduction from other immune receptors like Fc receptors and adhesion receptors .
Subcellular Localization
Syk Inhibitor II acts on Syk, which is a cytosolic protein Therefore, it can be inferred that Syk Inhibitor II functions within the cytoplasm of cells
准备方法
合成路线和反应条件
脾脏酪氨酸激酶抑制剂 II 的合成涉及嘧啶羧酰胺核心结构的制备。合成路线通常包括以下步骤:
嘧啶环的形成: 此步骤涉及适当前体的环化以形成嘧啶环。
羧酰胺的形成: 羧酰胺基团的引入是通过酰胺化反应实现的。
工业生产方法
脾脏酪氨酸激酶抑制剂 II 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高收率和纯度。 关键因素包括温度控制、溶剂选择以及重结晶和色谱等纯化技术 .
化学反应分析
反应类型
脾脏酪氨酸激酶抑制剂 II 经历各种化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除。
还原: 该反应涉及氢的添加或氧的去除。
取代: 该反应涉及一个官能团被另一个官能团取代.
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素和亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
相似化合物的比较
类似化合物
福斯替尼布: 另一种脾脏酪氨酸激酶抑制剂,具有更广泛的激酶选择性。
恩托斯普利尼布: 一种选择性脾脏酪氨酸激酶抑制剂,在白血病中具有临床应用。
塞度拉替尼布: 一种同时靶向脾脏酪氨酸激酶和 Janus 激酶的双重抑制剂
独特性
脾脏酪氨酸激酶抑制剂 II 的独特性在于它对脾脏酪氨酸激酶具有高选择性和可逆抑制。 这种选择性最大限度地减少了脱靶效应,增强了其作为治疗剂的潜力 .
属性
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFLNSVHWCZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726695-51-8 | |
Record name | Syk inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Syk Inhibitor II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Syk Inhibitor II, and what are its downstream effects in chronic lymphocytic leukemia (CLL)?
A1: Syk Inhibitor II targets spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. [, ] In CLL, SYK is often overexpressed and contributes to apoptosis resistance. [, ] Syk Inhibitor II effectively reduces the phosphorylation of SYK downstream targets, including PLCγ2, STAT3, and ERK1/2, ultimately leading to apoptosis in CLL cells. [, ]
Q2: How does Syk Inhibitor II compare to other SYK inhibitors in terms of its efficacy in CLL cells?
A2: Research indicates that Syk Inhibitor II demonstrates potent cytotoxic effects on primary CLL cells, even surpassing the effects observed with other SYK inhibitors like piceatannol and R406. [] Notably, Syk Inhibitor II exhibits limited impact on the viability of healthy B cells, suggesting a degree of selectivity for cancerous cells. []
Q3: Are there any prognostic factors that might predict a patient's response to Syk Inhibitor II?
A3: Studies have shown that the cytotoxic effects of Syk Inhibitor II are more pronounced in CLL cases with unmutated immunoglobulin heavy chain variable region (IGHV) genes and those expressing ZAP70. [] Furthermore, a correlation exists between SYK protein expression levels and the effectiveness of SYK inhibitors, suggesting that SYK protein levels could serve as a potential biomarker for predicting treatment response. []
Q4: Could combining Syk Inhibitor II with existing CLL therapies improve treatment outcomes?
A4: Preclinical studies suggest that combining Syk Inhibitor II with fludarabine, a standard chemotherapeutic agent for CLL, results in significantly enhanced cytotoxicity compared to fludarabine alone. [] This synergistic effect highlights the potential of combination therapies incorporating Syk Inhibitor II for improving treatment outcomes in CLL.
Q5: Has Syk Inhibitor II demonstrated activity in other cell types besides CLL cells?
A5: Research shows that Syk Inhibitor II effectively inhibits IL-4-induced functions in human neutrophils by interfering with the association between SYK and IL-4Rα. [, ] This finding suggests a broader potential for Syk Inhibitor II in targeting SYK activity in various cell types and disease contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。